molecular formula C12H8O B129850 1-Acenaphthenone CAS No. 2235-15-6

1-Acenaphthenone

Cat. No.: B129850
CAS No.: 2235-15-6
M. Wt: 168.19 g/mol
InChI Key: JBXIOAKUBCTDES-UHFFFAOYSA-N
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Description

1-Acenaphthenone is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It is a derivative of acenaphthene, characterized by the presence of a ketone functional group. This compound is a white crystalline solid with a faint blue fluorescence. It is primarily used as an intermediate in the synthesis of various chemical compounds, including dyes, pharmaceuticals, and pesticides.

Mechanism of Action

1-Acenaphthenone, also known as Acenaphthenone, is a chemical compound with the formula C12H8O. It is a key intermediate in various chemical reactions and has been used in the synthesis of a variety of heterocyclic compounds .

Target of Action

It is known to be a versatile synthetic intermediate to polycyclic hydrocarbon and heterocyclic compounds .

Mode of Action

This compound interacts with its targets through various chemical reactions. For instance, it can undergo a reaction with N-bromosuccinimide in dimethyl sulfoxide at room temperature to yield acenaphthenequinone . This reaction is an example of how this compound can interact with other compounds to form new products.

Biochemical Pathways

This compound is involved in the synthesis of a variety of heterocyclic compounds. It serves as a building block in multicomponent reactions, contributing to the formation of complex molecular structures . For example, it can be used in the synthesis of spiroacenaphthylene compounds .

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific context of its use. As a synthetic intermediate, its primary effect is the formation of new compounds with potential applications in various fields, including medicinal chemistry .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the yield of acenaphthenequinone from this compound was found to be 95% when the reaction was carried out in dimethyl sulfoxide at room temperature . This suggests that factors such as solvent and temperature can significantly impact the outcomes of reactions involving this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Acenaphthenone can be synthesized through several methods. One common method involves the oxidation of acenaphthene using various oxidizing agents. Another method is the Friedel-Crafts reaction of naphthalene derivatives with oxalyl chloride . Additionally, acenaphthenone can be prepared by the reduction of acenaphthenequinone oxime .

Industrial Production Methods

Industrial production of acenaphthenone typically involves the oxidation of acenaphthene, which is obtained from coal tar. The oxidation process can be carried out using oxidizing agents such as potassium permanganate or chromic acid . The resulting acenaphthenone is then purified through recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Acenaphthenone undergoes various chemical reactions, including oxidation, reduction, substitution, and condensation reactions. Some of the common reactions include:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

1-Acenaphthenone can be compared with other similar compounds, such as acenaphthenequinone and acenaphthylene. These compounds share a similar polycyclic aromatic structure but differ in their functional groups and reactivity. This compound is unique due to its ketone functional group, which imparts distinct chemical properties and reactivity .

Similar Compounds

Properties

IUPAC Name

2H-acenaphthylen-1-one
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InChI

InChI=1S/C12H8O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXIOAKUBCTDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC3=C2C(=CC=C3)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50176885
Record name 1-Acenaphthenone
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Molecular Weight

168.19 g/mol
Source PubChem
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CAS No.

2235-15-6
Record name 1(2H)-Acenaphthylenone
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Record name 1-Acenaphthenone
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Record name 2H-acenaphthylen-1-one
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Synthesis routes and methods I

Procedure details

With respect to 1 kg of the reaction solution generated in synthesis example 1, 1 L of toluene and 2 L of water were added. These components were stirred for 5 minutes and extraction was conducted. Then, the resultant substance was kept still for 15 to 20 minutes to be separated, and the upper toluene layer was recovered. The above-extracted solution and the same amount of 4% aqueous solution of sodium hydroxide were put into a separatory funnel, shaken and kept still. Then, the lower black liquid was removed. The remaining liquid was washed with water of the same amount as that of the remaining liquid. Then, the lower layer was removed. Water was added, 2 mL of hydrochloric acid was added, and these components were shaken. The lower layer was removed, and the remaining substance was washed with water again. The oil layer was washed with an alkaline substance and concentrated to remove the solvent. The concentrate was distilled at a pressure of 1 to 2 mmHg. As a result, 16 g of acenaphthene-1-one was obtained at a distillation temperature of 120° C.
[Compound]
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Synthesis routes and methods II

Procedure details

To a three necked flask of 10 L, 308 g of acenaphthene, 3250 mL of acetic acid, 30.6 g of cobalt (II) bromide hexahydrate, 6.1 g of cobalt (II) acetate tetrahydrate, and 1.5 g of manganese (II) acetate tetrahydrate were put. These components were stirred and mixed to be dissolved totally. Then, air was blown into the liquid at a rate of 400 L/h at 20° C. and room pressure. After 4.3 hours, the reaction was stopped, and the generated reaction solution was analyzed by gas chromatography. As a result, it was found that the acenaphthene inversion rate was 99.2% and the acenaphthene-1-one yield was 28.1%.
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6.1 g
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Yield
28.1%

Synthesis routes and methods III

Procedure details

1-Naphthylacetic acid (100 g, 530 mmol) was dissolved in dichloromethane (15 ml). Thionyl chloride (158 g, 1.32 mol) was added under ice-cooling and the mixture was heated under reflux for 1 hr. The solvent was evaporated and 1,2-dichloroethane (500 ml) was added to the obtained residue for dissolution. Aluminum chloride (150 g, 1.12 mol) was added under ice-cooling, and the mixture was stirred at room temperature for 1 hr. The reaction mixture was poured into ice water, and the mixture was extracted with dichloromethane. The extract was washed with water and saturated brine, dried over magnesium sulfate and concentrated to give acenaphthen-1-one (80 g) as yellow crystals.
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Synthesis routes and methods IV

Procedure details

In a 1 litre three-necked flask, oxalyl chloride (2.87 ml, 3.22.10−2 mol, 1 eq.) is added dropwise, under argon, to a solution of (naphth-1-yl)acetic acid (6 g, 3.22.10−2 mol) in anhydrous dichloromethane (270 ml) at 0° C. A few drops of anhydrous dimethylformamide are then added. After 1 hour at 0° C., slight evolution of gas is still observed and the three-necked flask is left at ambient temperature for 40 minutes. After return to 0° C., aluminium chloride (11.2 g, 8.38.10−2 mol, 2.6 eq.) is added gradually with a spatula. The solution is stirred for twenty minutes and becomes green-black in colour. The mixture is poured into an ice/1N HCl mixture. After separation of the phases and washings of the acidic aqueous phase with dichloromethane, the combined organic phases are washed with water, then treated with a saturated NaHCO3 solution and finally washed with a saturated NaCl solution. After drying over MgSO4 and evaporation under reduced pressure, the title product is obtained in the form of a yellow solid.
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Q & A

Q1: What is the molecular formula and weight of acenaphthenone?

A1: Acenaphthenone has the molecular formula C12H8O and a molecular weight of 168.19 g/mol.

Q2: What spectroscopic techniques are used to characterize acenaphthenone?

A2: Researchers commonly employ a variety of spectroscopic techniques to characterize acenaphthenone. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides valuable insights into the structure and dynamics of acenaphthenone. 13C NMR, in particular, has been instrumental in studying its non-covalent interactions with dissolved fulvic acid. [, ]
  • UV-Vis Spectroscopy: This method is used to study the electronic transitions within the molecule, providing information about its light absorption and emission properties. [, ]
  • Infrared (IR) Spectroscopy: This technique helps identify functional groups present in acenaphthenone by analyzing its characteristic vibrational frequencies. []
  • Mass Spectrometry (MS): This technique is used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of acenaphthenone and its derivatives. [, ]

Q3: How does acenaphthenone behave as a reactant in organic synthesis?

A3: Acenaphthenone exhibits versatile reactivity and serves as a valuable building block in organic synthesis. Some key reactions include:

  • Cycloaddition Reactions: Acenaphthenone undergoes thermal and photolytic cycloaddition reactions with various partners, including diazo compounds, isocyanates, and acetylenes, leading to the formation of diverse heterocyclic systems. [, , ]
  • Condensation Reactions: It readily undergoes condensation reactions with various nucleophiles, such as sulfonium ylides and hydrazines, providing access to spirocyclic compounds and pyrazolines, respectively. [, ]
  • Oxidation Reactions: Acenaphthenone can be oxidized to acenaphthenequinone using various oxidizing agents like N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) or chromic anhydride. [, ]
  • Reduction Reactions: It can be reduced to acenaphthenol using reducing agents like lithium aluminum hydride. []

Q4: Can you elaborate on the photochemical reactions of acenaphthenone?

A4: Acenaphthenone displays intriguing photochemical behavior. [, , , , ] For instance:

  • Photooxygenation: In the presence of a sensitizer like 9,10-dicyanoanthracene and molecular oxygen, acenaphthenone undergoes photooxygenation, leading to the formation of hydroxylactone and anhydride derivatives. This reaction proceeds via an electron transfer mechanism involving an enol intermediate. []
  • Photorearrangement: Similar to dibenzoylalkenes, acenaphthenone derivatives like acenaphthenone-2-ylidene ketones can undergo photorearrangement reactions. []
  • Photodehydrogenation: Under concentrated sunlight, acenaphthene can undergo photodehydrogenation to form acenaphthylene and acenaphthenone. []

Q5: How does acenaphthenone interact with metals?

A5: Acenaphthenone-derived ligands, such as bis(arylimino)acenaphthene (BIAN) and N-(arylimino)acenaphthenones, can coordinate to transition metals like chromium, forming mononuclear and dinuclear complexes. These complexes exhibit interesting catalytic properties, particularly in the polymerization of dienes like butadiene and isoprene. []

Q6: What are the environmental implications of acenaphthenone?

A6: Acenaphthenone is an oxygenated polycyclic aromatic hydrocarbon (PAH) often identified in contaminated soils and sediments. [, ] While it might be present in the environment due to direct contamination, it can also form as a degradation product of parent PAHs like acenaphthene and acenaphthylene. [, , , ]

Q7: How is acenaphthenone degraded in the environment?

A7: Acenaphthenone can be degraded by various microorganisms, including bacteria and fungi. [, , ] For example:

  • Fungal Degradation: Cunninghamella elegans metabolizes acenaphthenone, producing metabolites like 6-hydroxyacenaphthenone and 1,2-acenaphthenedione. []
  • Bacterial Degradation: Mycobacterium sp. strain PYR-1 degrades fluoranthene, producing 1-acenaphthenone as one of the metabolites. [] Similarly, Sphingobacterium sp. strain RTSB can degrade acenaphthene through a pathway involving this compound as an intermediate, ultimately yielding salicylic acid and catechol. []

Q8: What are the analytical techniques used to study acenaphthenone in environmental samples?

A8: Analyzing acenaphthenone in environmental samples often involves a combination of extraction and chromatographic techniques. [, ] Common methods include:

  • Chromatographic Separation: Techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography (GC) are employed to separate acenaphthenone from other components in the extract. [, ]
  • Mass Spectrometry Detection: Mass spectrometry, often coupled with GC (GC-MS), is used to identify and quantify acenaphthenone based on its mass-to-charge ratio. [, ]

Q9: What are some areas for further research on acenaphthenone?

A9: Despite significant progress, further research on acenaphthenone is crucial. Some key areas include:

  • Comprehensive Toxicity Assessment: While some studies highlight the potential toxicity of certain oxy-PAHs, including acenaphthenone, more research is needed to understand its long-term effects on human health and the environment. []

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